Avenciguat

Description

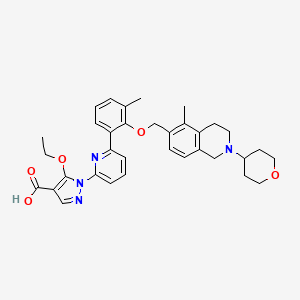

Structure

2D Structure

3D Structure

Properties

CAS No. |

1579514-06-9 |

|---|---|

Molecular Formula |

C34H38N4O5 |

Molecular Weight |

582.7 g/mol |

IUPAC Name |

5-ethoxy-1-[6-[3-methyl-2-[[5-methyl-2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-6-yl]methoxy]phenyl]-2-pyridinyl]pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C34H38N4O5/c1-4-42-33-29(34(39)40)19-35-38(33)31-10-6-9-30(36-31)28-8-5-7-22(2)32(28)43-21-25-12-11-24-20-37(16-13-27(24)23(25)3)26-14-17-41-18-15-26/h5-12,19,26H,4,13-18,20-21H2,1-3H3,(H,39,40) |

InChI Key |

KWNFFNFBUMFTHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=NN1C2=CC=CC(=N2)C3=CC=CC(=C3OCC4=C(C5=C(CN(CC5)C6CCOCC6)C=C4)C)C)C(=O)O |

Origin of Product |

United States |

Avenciguat: a Novel Soluble Guanylate Cyclase Activator

Mechanistic Elucidation of Avenciguat's sGC Activation

The primary mechanism of action of this compound involves the activation of soluble guanylate cyclase, a key enzyme responsible for the production of the second messenger molecule, cyclic guanosine (B1672433) monophosphate (cGMP) researchgate.netmedchemexpress.com. Unlike sGC stimulators, which primarily act on the reduced, heme-containing form of sGC and enhance its sensitivity to NO, this compound operates through a distinct mechanism, making it particularly relevant in conditions where NO bioavailability is compromised or sGC is in an oxidized, heme-free state physiology.orgnih.govoup.comoup.com.

Direct Binding to Hem-Free sGC and Nitric Oxide-Independent Activation

This compound directly binds to the oxidized, heme-free form of sGC, also referred to as apo-sGC nih.govoup.comoup.commdpi.com. This binding occurs at the heme-binding site, effectively mimicking the conformational changes that would normally be induced by NO binding to the reduced heme mdpi.com. This interaction allows this compound to activate sGC independently of nitric oxide nih.govoup.comoup.com. This NO-independent activation is a crucial characteristic, as many chronic diseases, such as CKD and SSc, are associated with increased oxidative stress, which can lead to the oxidation of the sGC heme and a reduced responsiveness to NO physiology.orgoup.comnih.govoup.comoup.comresearchgate.net.

Stabilization of Soluble Guanylate Cyclase in an Active Conformation under Oxidative Stress

Under conditions of oxidative stress, the heme moiety of sGC can become oxidized (from Fe²⁺ to Fe³⁺) and subsequently be lost, rendering the enzyme less responsive or unresponsive to NO nih.govoup.commdpi.comresearchgate.net. This compound's ability to bind directly to the heme-free sGC stabilizes the enzyme in an active conformation nih.govoup.comoup.com. This stabilization ensures that sGC can continue to produce cGMP even in environments characterized by high oxidative stress and low NO availability, conditions under which sGC stimulators may have reduced efficacy nih.govoup.comoup.com.

Cyclic Guanosine Monophosphate Production Enhancement

The activation of sGC by this compound leads to a significant increase in the production of cyclic guanosine monophosphate (cGMP) researchgate.netmedchemexpress.comphysiology.org. cGMP is a critical second messenger involved in a wide range of physiological processes, including vasodilation, reduction of inflammation and fibrosis, and regulation of platelet activity and endothelial cell function nih.govnih.govresearchgate.netmdpi.com. By enhancing cGMP production, this compound can modulate these downstream pathways, potentially leading to therapeutic benefits in diseases where the NO-sGC-cGMP pathway is impaired researchgate.netmedchemexpress.comphysiology.orgnih.gov.

Preclinical studies have demonstrated that this compound produces concentration-dependent increases in cGMP in the presence of heme-free sGC researchgate.netresearchgate.net. For instance, in human and rat platelet-rich plasma treated with a heme-oxidant, this compound increased cGMP with EC₅₀ values of 467 nM and 304 nM, respectively medchemexpress.com.

Restoration of Nitric Oxide Pathway Functionality

In diseases associated with oxidative stress and impaired NO signaling, the functionality of the NO-sGC-cGMP pathway is diminished physiology.orgrug.nloup.comcyclicgmp.net. By activating the heme-free form of sGC and increasing cGMP production, this compound effectively bypasses the need for NO and helps to restore the downstream signaling cascade medchemexpress.comphysiology.orgcyclicgmp.net. This restoration of cGMP signaling can improve various physiological functions that are dependent on this pathway, such as vascular homeostasis and the regulation of fibrotic processes nih.govresearchgate.net.

Comparative Pharmacological Profile with Soluble Guanylate Cyclase Stimulators

This compound belongs to the class of sGC activators, which have a distinct pharmacological profile compared to sGC stimulators, such as riociguat (B1680643) physiology.orgnih.govoup.comoup.com. While both classes of compounds aim to increase cGMP levels by targeting sGC, their mechanisms of interaction with the enzyme differ significantly.

Distinctions in Molecular Binding Sites and Activation Mechanisms

The primary distinction between sGC activators like this compound and sGC stimulators lies in their molecular binding sites on the sGC enzyme and their dependence on the heme moiety and NO physiology.orgnih.govoup.comoup.com.

| Feature | sGC Activators (e.g., this compound) | sGC Stimulators (e.g., Riociguat) |

| Targeted sGC Form | Oxidized, heme-free sGC (Apo-sGC) | Reduced, heme-containing sGC |

| NO Dependence | Nitric Oxide-independent | Requires heme-bound sGC; enhanced by NO |

| Binding Site | Directly binds to the heme-binding site | Binds near the heme site, stabilizing NO binding or binding to allosteric sites mdpi.comresearchgate.net |

| Efficacy under Oxidative Stress | More effective due to targeting heme-free form | Reduced efficacy due to impaired NO signaling and heme oxidation |

This compound directly activates sGC by binding to the heme-free form, which is often prevalent in conditions of oxidative stress nih.govoup.comoup.commdpi.com. This allows it to effectively stimulate cGMP production even when NO levels are low or the heme is oxidized nih.govoup.comoup.com. In contrast, sGC stimulators require the presence of the reduced heme and enhance the enzyme's sensitivity to NO physiology.orgnih.govoup.comoup.com. While sGC stimulators can synergize with existing NO, their efficacy is limited in environments where the sGC heme is oxidized or NO bioavailability is low nih.govoup.comoup.com. This difference in mechanism suggests that sGC activators like this compound may offer advantages in treating diseases characterized by significant oxidative stress and endothelial dysfunction physiology.orgnih.govoup.comoup.com.

Differential Efficacy in Hypoxic and Oxidative Stress Environments

Hypoxia and oxidative stress are conditions that can impair the function of soluble guanylate cyclase (sGC). In fibrotic tissues, such as those found in patients with systemic sclerosis (SSc), hypoxia and oxidative stress are prevalent due to factors like microvascular abnormalities and inflammation oup.comnih.gov. These conditions can lead to a change in the redox state of the haem molecule bound to sGC, resulting in a haem-free, oxidized form of the enzyme that is less responsive to sGC stimulators oup.comoup.com.

This compound, as an sGC activator, offers a conceptual advantage in these environments because it binds directly to the haem-free sGC, stabilizing it in an active conformation and promoting cGMP production even when NO bioavailability is limited or the haem is oxidized oup.comoup.comnih.gov.

Detailed Research Findings:

Preclinical studies have investigated the efficacy of this compound under hypoxic and oxidative stress conditions. In human microvascular endothelial cells-dermal (HMVEC-d) cultured under hypoxic conditions, this compound demonstrated a dose-dependent reduction in the production of transforming growth factor-beta 2 (TGF-β2), a profibrotic cytokine oup.comoup.com. Hypoxia-induced production of reactive oxygen species is a key feature in the pathogenesis of certain fibrotic diseases, making this compound's activity in this environment clinically relevant oup.comoup.com.

Furthermore, this compound has been shown to inhibit the release of CXCL4 from activated platelets, a model that mimics limited NO availability oup.comoup.com. CXCL4 is a chemokine that contributes to proinflammatory and profibrotic phenotypes oup.com. The ability of this compound to reduce CXCL4 release in this setting suggests its potential effectiveness in conditions with compromised NO signaling oup.comoup.com.

In preclinical models of bleomycin-induced dermal and pulmonary fibrosis in mice, this compound demonstrated antifibrotic effects oup.comoup.com. These models are relevant as fibrosis often involves areas of hypoxia and oxidative stress.

Comparative studies with the sGC stimulator riociguat have highlighted the potential differential efficacy of this compound. Unlike riociguat, this compound was shown to reduce CXCL4 release in activated platelet-rich plasma oup.comoup.com. This supports the hypothesis that sGC activators may be more effective than sGC stimulators in environments characterized by hypoxia and oxidative stress oup.comoup.com.

Data Tables:

Based on the research findings, a summary of the effects of this compound in hypoxic and oxidative stress environments can be presented.

| Condition | Cell Type/Model | Measured Outcome | Effect of this compound | Citation |

| Hypoxia | HMVEC-d cells | TGF-β2 production | Reduced in a dose-dependent manner | oup.comoup.com |

| Limited NO availability | Activated platelet-rich plasma | CXCL4 release | Inhibited | oup.comoup.com |

| Hypoxia & Oxidative Stress | Bleomycin-induced fibrosis (mice) | Dermal and pulmonary fibrosis | Reduced fibrosis | oup.comoup.com |

| Oxidative Stress | Haem-free sGC | cGMP production | Activated enzyme, greatly enhanced cGMP production | researchgate.net |

This compound has also been shown to increase cGMP levels in human and rat platelet-rich plasma treated with ODQ, a haem oxidant, with EC50 values of 467 nM and 304 nM, respectively medchemexpress.com.

Preclinical Research on Avenciguat: Molecular and Cellular Effects

In Vitro Investigations of Avenciguat's Cellular Impact

In vitro studies have provided insights into how this compound interacts with key cell types involved in various pathological processes. These investigations have focused on its effects on microvascular endothelial cells and platelets, as well as its influence on gene regulation. oup.comresearchgate.netinvivochem.com

Effects on Microvascular Endothelial Cells

Microvascular endothelial cells play a crucial role in vascular health, and their dysfunction is implicated in various diseases. Research has explored this compound's impact on these cells, particularly under challenging conditions like hypoxia. oup.comoup.com

Transforming Growth Factor-beta 2 (TGF-β2) is a profibrotic cytokine known to contribute to the development of fibrosis. oup.comoup.complos.orgnih.gov Studies using human microvascular endothelial cells-dermal (HMVEC-d) cultured under hypoxic conditions have investigated this compound's ability to modulate the synthesis of TGF-β2. oup.comoup.com Hypoxia is a clinically relevant condition often associated with diseases characterized by fibrosis and oxidative stress. oup.comoup.com

Under hypoxic conditions, HMVEC-d cells typically produce higher levels of TGF-β2 compared to normoxic conditions. oup.com this compound has been shown to inhibit this hypoxia-induced TGF-β2 production in a dose-dependent manner. oup.com For instance, treatment with 10 µM this compound resulted in a significant reduction in TGF-β2 synthesis compared to control conditions. oup.com This inhibitory effect under hypoxic conditions highlights a potential advantage of this compound, as sGC stimulators may have reduced efficacy in such environments due to oxidative stress impacting sGC. oup.comoup.comnih.govfrontiersin.org

The following table summarizes the observed effect of this compound on hypoxia-induced TGF-β2 production in HMVEC-d cells:

| Condition | Treatment | Relative TGF-β2 Production (vs. Hypoxic Control) |

| Hypoxia + DMSO (Control) | - | 100% |

| Hypoxia + this compound (10 µM) | This compound (10 µM) | ~39% (61% reduction) |

Note: This table is illustrative based on reported findings of dose-dependent inhibition and a specific reduction percentage at 10 µM. oup.com An interactive table could allow users to select different concentrations tested and view corresponding TGF-β2 levels.

Effects on Platelet Activity

Platelets are involved in hemostasis but also contribute to inflammatory and profibrotic processes through the release of various mediators. oup.comoup.com this compound's effects on platelet activity have been examined, particularly concerning chemokine release and cyclic guanosine (B1672433) monophosphate (cGMP) levels. oup.comoup.cominvivochem.com

CXC Chemokine Family Ligand 4 (CXCL4), also known as Platelet Factor 4 (PF4), is a chemokine predominantly stored in platelet alpha granules and released upon platelet activation. oup.comdovepress.com CXCL4 is known to play a role in bridging inflammation with fibrosis and can drive proinflammatory and profibrotic phenotypes. oup.comoup.com

Studies using activated human platelet-rich plasma (PRP), which models conditions with limited nitric oxide (NO) availability, have shown that this compound inhibits the release of CXCL4. oup.comoup.com This inhibition was observed at concentrations such as 10 µM and 1 µM when platelet activation was induced by ADP. oup.comoup.com This effect distinguishes this compound from the sGC stimulator riociguat (B1680643), which did not demonstrate the same inhibition of CXCL4 release in this model. oup.comoup.com

This compound is characterized as a soluble guanylate cyclase (sGC) activator. oup.cominvivochem.commedchemexpress.commedchemexpress.com sGC catalyzes the formation of cyclic guanosine monophosphate (cGMP), a key second messenger involved in various cellular processes, including the regulation of platelet function. invivochem.comnih.govmedchemexpress.commedchemexpress.com

In activated platelet-rich plasma treated with a heme-oxidant like ODQ (1H- oup.comresearchgate.netmedchemexpress.comOxadiazolo[4,3-a]quinoxalin-1-one), which can render sGC insensitive to NO, this compound has been shown to increase cGMP levels. invivochem.commedchemexpress.commedchemexpress.com This demonstrates this compound's ability to activate sGC and restore cGMP production, even under conditions of oxidative stress or limited NO availability. invivochem.comnih.govmedchemexpress.commedchemexpress.com The EC50 values for this compound increasing cGMP in human and rat platelet-rich plasma treated with ODQ were reported as 467 nM and 304 nM, respectively. invivochem.commedchemexpress.commedchemexpress.comresearchgate.net

The following table presents the EC50 values for this compound's effect on cGMP levels in activated PRP:

| Species | Condition (Treated with ODQ) | EC50 for cGMP Increase |

| Human | Activated Platelet-Rich Plasma | 467 nM |

| Rat | Activated Platelet-Rich Plasma | 304 nM |

Note: This table presents specific EC50 values reported in the literature. invivochem.commedchemexpress.commedchemexpress.comresearchgate.net An interactive table could potentially visualize dose-response curves if detailed data were available.

Inhibition of Chemokine Release (e.g., CXC Chemokine Family Ligand 4)

Analysis of Differential Gene Regulation Profiles Compared to Soluble Guanylate Cyclase Stimulators

Comparisons of this compound's effects on gene regulation profiles with those of sGC stimulators, such as riociguat, have revealed distinct differences. oup.comresearchgate.net While both classes of compounds modulate the sGC-cGMP pathway, their mechanisms of action differ, with sGC activators functioning independently of the heme group and NO, making them potentially more effective in conditions of oxidative stress and hypoxia. oup.comoup.comnih.govfrontiersin.org

RNA sequencing analysis in preclinical models has uncovered unique gene regulation profiles associated with this compound treatment compared to riociguat. oup.comresearchgate.net Specifically, this compound treatment resulted in a more pronounced regulation of genes related to IFN-1 signaling and immune response compared to riociguat treatment. oup.comresearchgate.net This suggests that sGC activators like this compound may offer a deeper inhibition of certain key pathways implicated in disease pathophysiology than sGC stimulators. oup.comoup.com Additionally, this compound treatment led to a decrease in the expression of genes related to collagen and fibronectin in affected tissues in preclinical models. oup.com

In Vivo Preclinical Efficacy and Mechanistic Studies in Disease Models

In vivo studies utilizing established animal models have provided further evidence of this compound's potential therapeutic effects and have shed light on its underlying mechanisms of action in complex disease settings.

Systemic Sclerosis (SSc) Models

Systemic Sclerosis is a complex autoimmune connective tissue disease characterized by microvasculopathy, immune dysregulation, and progressive fibrosis of the skin and internal organs. nih.govresearchgate.netoup.comnih.govresearchgate.net Preclinical research on this compound in SSc models has focused on its ability to mitigate these pathological processes.

This compound has demonstrated antifibrotic effects in murine models of bleomycin-induced dermal and pulmonary fibrosis, a widely used model to simulate key features of SSc. researchgate.netoup.comoup.comoup.comnih.govlarvol.com Treatment with this compound was shown to reduce dermal thickness, decrease the number of myofibroblasts, and lessen collagen deposition in the skin of mice treated with bleomycin. oup.com Comparable antifibrotic effects were also observed in the lungs. researchgate.netoup.comoup.comoup.comnih.govlarvol.com These results suggest that this compound can effectively attenuate the development and progression of fibrosis in affected tissues.

Table 1: Effects of this compound in Bleomycin-Induced SSc Mouse Model

| Endpoint | Observed Effect of this compound Treatment |

| Dermal Thickness | Reduced |

| Myofibroblast Numbers | Reduced |

| Collagen Deposition (Skin) | Reduced |

| Pulmonary Fibrosis | Attenuated |

Studies in murine models of SSc indicate that this compound has the potential to influence multiple facets of the disease, including vascular abnormalities, fibrotic processes, and immune dysregulation. researchgate.netoup.comoup.comoup.comnih.gov Beyond its direct antifibrotic effects, this compound's ability to reduce hypoxia-induced TGF-β2 synthesis from endothelial cells and inhibit CXCL4 release from platelets highlights its impact on vascular and inflammatory mediators relevant to SSc pathogenesis. researchgate.netoup.comoup.comoup.com

RNA sequencing analysis of affected skin in bleomycin-induced fibrosis models revealed a unique transcriptional profile associated with this compound treatment. researchgate.netoup.comoup.comoup.com Notably, this compound treatment resulted in a more pronounced regulation of IFN-1 signaling and genes associated with the immune response compared to treatment with riociguat, another sGC modulator. researchgate.netoup.comoup.comoup.com Activation of the type 1 interferon pathway is increasingly recognized for its role in the pathogenesis of SSc, contributing to autoimmunity and inflammation. researchgate.netoup.comoup.comoup.comresearchgate.netfrontiersin.org The observed modulation of this pathway by this compound suggests a mechanism by which it may exert therapeutic effects on the immune dysregulation characteristic of SSc.

Influence on Vascular, Fibrotic, and Immune-Related Processes

Chronic Kidney Disease (CKD) and Diabetic Kidney Disease (DKD) Models

This compound has also been investigated in preclinical models of Chronic Kidney Disease and Diabetic Kidney Disease, conditions often characterized by progressive renal fibrosis. medchemexpress.commedchemexpress.comclinicaltrials.eumdpi.com

In models of renal injury and disease, this compound has demonstrated protective effects. physiology.orgnih.govresearchgate.net Specifically, in the unilateral ureteral obstruction (UUO) rat model, a model known to induce chronic tubulointerstitial fibrosis, this compound treatment was shown to reduce tubulointerstitial fibrosis. medchemexpress.commedchemexpress.comprobechem.com Furthermore, in the ZSF1 rat model, a model of DKD, this compound reduced proteinuria and the incidence of glomerular sclerosis. medchemexpress.commedchemexpress.comlarvol.comprobechem.com Studies in the uninephrectomized db/db mouse model of type 2 diabetes mellitus also showed that this compound slowed the progression of diabetes-associated glomerulosclerosis and renal fibrosis. physiology.orgnih.govresearchgate.net These findings underscore this compound's potential to mitigate the fibrotic processes that contribute to the decline in kidney function in CKD and DKD.

Table 2: Effects of this compound in CKD and DKD Preclinical Models

| Model | Disease Context | Observed Effect of this compound Treatment |

| Rat UUO Model | CKD (Fibrosis) | Reduced Tubulointerstitial Fibrosis |

| ZSF1 Rat Model | DKD | Reduced Proteinuria |

| ZSF1 Rat Model | DKD | Reduced Incidence of Glomerular Sclerosis |

| Uninephrectomized db/db Mouse Model | T2DM (DKD) | Slowed Progression of Glomerulosclerosis |

| Uninephrectomized db/db Mouse Model | T2DM (DKD) | Slowed Progression of Renal Fibrosis |

Impact on Glomerular Sclerosis and Proteinuria in Diabetic Models

Diabetic kidney disease (DKD) is characterized by structural and functional changes in the kidneys, including glomerulosclerosis and proteinuria mdpi.com. Glomerulosclerosis involves the scarring of the glomeruli, the filtering units of the kidney, while proteinuria is the presence of excessive protein in the urine, indicating damage to the glomerular filtration barrier mdpi.com.

Preclinical studies using animal models of type 2 diabetes, such as the db/db mouse model, have investigated the effects of this compound on these markers of kidney damage physiology.orgresearchgate.net. Untreated db/db mice typically develop progressive albuminuria and glomerulosclerosis physiology.orgresearchgate.net. Studies have shown that this compound treatment effectively slowed the progression of diabetes-associated glomerulosclerosis and reduced albuminuria physiology.orgresearchgate.net. Albuminuria, specifically, has been shown to be reduced by this compound in patients with CKD, including those with type 2 diabetes, in clinical trials researchgate.netrug.nlnih.gov.

Renoprotective Effects and Improvement of Renal Blood Flow

Studies have demonstrated that sGC activators, including this compound, have the potential to protect against CKD by increasing glomerular cGMP levels, dilating glomerular arterioles, and improving renal blood flow under conditions of impaired NO signaling and oxidative stress physiology.org. This compound has been described as an NO-independent activator of sGC intended to restore endothelial function, which could contribute to slowing the progression of kidney function loss rug.nl. In a rat model of renal injury, this compound has been shown to provide renal protection researchgate.net.

Hepatic Injury and Fibrosis Models

Chronic liver diseases can lead to hepatic injury and fibrosis, potentially progressing to cirrhosis and portal hypertension nih.govfrontiersin.org. Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to scarring and impaired liver function xiahepublishing.com. Portal hypertension is a common complication of cirrhosis, involving elevated blood pressure in the portal vein frontiersin.org.

Preclinical studies have investigated the potential of this compound in addressing these aspects of liver disease using various animal models, such as the thioacetamide (B46855) (TAA)-induced cirrhosis model in rats and the db/db mouse model which develops fatty liver and liver fibrosis physiology.orgresearchgate.netresearchgate.net.

Mitigation of Liver Fibrosis

Liver fibrosis is a key pathological feature in the progression of chronic liver disease xiahepublishing.com. Mitigating fibrosis is a critical therapeutic goal.

In preclinical models, this compound has demonstrated effects on liver fibrosis. In the db/db mouse model, this compound alone effectively slowed the progression of diabetes-associated liver fibrosis physiology.orgresearchgate.net. Furthermore, in a TAA-induced cirrhosis rat model, this compound (BI 685509) reduced Sirius Red staining (SRM), a marker of collagen deposition and fibrosis, by 38%, and alpha-smooth muscle actin (αSMA) area, an indicator of activated hepatic stellate cells which play a key role in fibrosis, by 55% researchgate.net. These findings suggest that this compound possesses anti-fibrotic properties in the liver researchgate.net.

Effects on Portal Hypertension in Animal Models

Portal hypertension is a significant complication of liver cirrhosis, contributing to severe clinical manifestations frontiersin.org. Targeting the NO-cGMP pathway has shown promise in addressing portal hypertension by decreasing intrahepatic resistance and lowering portal pressure researchgate.net.

This compound has been investigated for its effects on portal hypertension in animal models. In the TAA-induced cirrhosis rat model, this compound (BI 685509) reduced portal venous pressure by 26% and portosystemic shunting by 10% researchgate.net. Acute administration of this compound also reduced SRM and portal pressure in this model researchgate.net. These data support the potential clinical investigation of this compound for portal hypertension in patients with cirrhosis researchgate.net.

Therapeutic Implications and Future Research Directions

Potential Disease-Modifying Capacity of Avenciguat Across Diverse Pathologies

This compound is being investigated for its potential to modify the course of several complex diseases. Its mechanism of action, centered on activating sGC, suggests a broad therapeutic applicability in conditions where impaired NO-cGMP signaling contributes to disease progression researchgate.net. Preclinical and clinical studies are exploring its effects in systemic sclerosis, diabetic kidney disease, and liver cirrhosis with portal hypertension newdrugapprovals.orgpatsnap.com. The ongoing Phase II VITALISScE™ study (NCT05559580) is specifically designed to evaluate this compound's impact on the multifaceted pathophysiology of systemic sclerosis nih.govuzh.ch. Furthermore, research in diabetic db/db mouse models has indicated that this compound can slow the progression of diabetes-associated glomerulosclerosis and liver fibrosis, suggesting a potential disease-modifying effect in diabetic complications researchgate.netphysiology.orgnih.govphysiology.org.

Targeting Multifaceted Pathophysiological Mechanisms (e.g., Microvasculopathy, Immune Dysregulation, Fibrosis)

A key aspect of this compound's therapeutic potential lies in its ability to target multiple interconnected pathophysiological mechanisms that drive diseases like systemic sclerosis nih.govnih.govoup.com. Systemic sclerosis is characterized by microvasculopathy, immune dysregulation, and progressive fibrosis nih.govpatsnap.com. Preclinical data in mouse models of systemic sclerosis have demonstrated that this compound can reduce bleomycin-induced skin and lung fibrosis nih.govoup.comoup.com. It has also shown the ability to reduce levels of cytokines and chemokines implicated in microvasculopathy, immune dysregulation, and fibrosis nih.govoup.comoup.com.

Specifically, this compound has been shown to reduce hypoxia-induced synthesis of the profibrotic cytokine TGF-β2 in microvascular endothelial cells and inhibit the release of CXCL4 from platelets, both of which contribute to the inflammatory and profibrotic environment in systemic sclerosis oup.comoup.com. RNA sequencing studies in affected skin have revealed that this compound treatment results in a deeper regulation of IFN-1 signaling and genes associated with immune response compared to other sGC modulators oup.comoup.comoup.com. These findings suggest that this compound can influence vascular, fibrotic, and immune-related processes, addressing multiple facets of the disease simultaneously oup.comoup.com.

In the context of diabetic complications, this compound has demonstrated efficacy in slowing the progression of glomerulosclerosis and liver fibrosis in diabetic mouse models researchgate.netphysiology.orgnih.govphysiology.org. This highlights its potential to mitigate fibrosis in different organ systems affected by distinct underlying conditions.

Exploration of this compound in Combination Therapeutic Strategies

The potential benefits of this compound may be further enhanced when used in combination with other therapeutic agents. Research in diabetic db/db mouse models has explored the combination of this compound with empagliflozin (B1684318), a sodium-glucose cotransporter-2 (SGLT2) inhibitor researchgate.netphysiology.orgnih.govphysiology.org. These studies indicated that while both this compound and empagliflozin alone effectively slowed the progression of diabetes-associated glomerulosclerosis and liver fibrosis, the combination, particularly at higher doses of this compound, further reduced these progression markers compared to baseline researchgate.netphysiology.orgnih.govphysiology.org. This suggests that combining an sGC activator like this compound with an SGLT2 inhibitor could offer a more comprehensive approach to managing diabetic complications by potentially better controlling hyperglycemia-induced oxidative stress and NO-cGMP signal deficiency physiology.orgnih.gov.

The investigation of this compound in combination therapies underscores a strategy to leverage its sGC activating properties alongside other mechanisms to achieve enhanced therapeutic outcomes in complex diseases driven by multiple interacting pathways.

Translational Research Perspectives and Addressing Unmet Medical Needs

This compound represents a promising translational research effort aimed at addressing significant unmet medical needs in diseases characterized by vasculopathy, immune dysregulation, and fibrosis nih.govoup.comoup.com. Systemic sclerosis, for example, is a complex and heterogeneous disease with a high unmet need for therapies that can address all three aspects of its pathophysiology nih.gov. Current therapies often target only one or two of these components oup.comoup.com. This compound, as an sGC activator, offers a potential approach to simultaneously influence vascular, fibrotic, and immune-related processes, even in the challenging environment of hypoxia and oxidative stress prevalent in fibrotic tissues oup.comoup.comoup.com.

The ongoing Phase II VITALISScE™ trial in systemic sclerosis is a key translational step, assessing this compound's efficacy on fibrotic endpoints (lung fibrosis and skin thickening) and vascular injury endpoints (Raynaud's phenomenon and digital ulcers) uzh.choup.com. This trial is designed to enrich for patients with active disease at higher risk of progression, inflammation, and significant vasculopathy, aiming to provide data that will inform the further development of this compound for this debilitating condition uzh.choup.com.

Beyond systemic sclerosis, the exploration of this compound in diabetic kidney disease and liver cirrhosis with portal hypertension also highlights its translational relevance in conditions with significant morbidity and mortality and limited effective treatment options that target the underlying disease mechanisms comprehensively newdrugapprovals.orgpatsnap.com. The preclinical findings and ongoing clinical trials reflect a translational research perspective focused on bringing a novel mechanism of action to bear on complex diseases with high unmet medical needs.

Q & A

Q. Methodological Guidance :

- Population : CKD patients with persistent albuminuria despite maximal ACEi/ARB ± SGLT-2i therapy.

- Endpoints : Primary = Time to composite renal endpoint (eGFR decline ≥40%, ESRD, renal death); Secondary = UACR reduction, safety.

- Design : Multicenter, double-blind, placebo-controlled, with stratification by diabetes status and baseline UACR. Use adaptive dose selection based on phase 2 pharmacokinetic data .

- Statistical Power : Sample size calculation should account for ~15% annualized event rate in placebo (based on CREDENCE trial data).

Advanced: How can contradictory findings between preclinical and clinical studies on this compound’s hypotensive effects be resolved?

Q. Analysis Framework :

- Preclinical Data : Animal models showed minimal blood pressure reduction due to tissue-specific sGC activation .

- Clinical Data : Phase 2 trials reported low hypotension rates (<5%) in CKD patients .

- Resolution : Conduct translational studies comparing tissue-specific cGMP biomarkers (e.g., urinary cGMP) across species. Use stratified analysis in human trials to identify subgroups with higher vascular sensitivity (e.g., elderly, hypertensive patients) .

Basic: What are the safety and tolerability profiles of this compound in early-phase trials?

Answer : In phase 1 studies (healthy volunteers), this compound was well-tolerated up to 3 mg TID, with mild adverse events (AEs) including headache (12%) and dizziness (8%) . Phase 2 CKD trials reported similar AE rates to placebo, with no drug-related discontinuations. Notable AEs: peripheral edema (3.2%), diarrhea (2.5%) .

Advanced: What methodological considerations are critical for assessing this compound’s antifibrotic effects in preclinical models?

Q. Recommendations :

- Models : Use established renal fibrosis models (e.g., unilateral ureteral obstruction, diabetic nephropathy rodents).

- Biomarkers : Quantify collagen deposition (histopathology), TGF-β1, and α-SMA expression.

- Dosing : Align with human-equivalent exposures (calculate using allometric scaling). Validate target engagement via renal cGMP levels .

Advanced: How can researchers optimize this compound dosing regimens for heterogeneous CKD populations?

Q. Approach :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate phase 1 PK data (linear exposure up to 3 mg) with phase 2 UACR response .

- Covariate Analysis : Evaluate age, renal function, and comorbidities (e.g., diabetes) on drug exposure.

- Adaptive Dosing : Implement Bayesian methods to personalize doses in real-world studies.

Basic: What is the rationale for combining this compound with SGLT-2 inhibitors in CKD management?

Answer : SGLT-2i reduce intraglomerular pressure (tubuloglomerular feedback), while this compound improves endothelial dysfunction. Their complementary mechanisms may synergistically lower albuminuria and slow CKD progression. Phase 2 data showed additive UACR reduction in patients already on SGLT-2i .

Advanced: How should investigators address potential confounding factors in this compound trials (e.g., concurrent medications, comorbidities)?

Q. Strategies :

- Stratification : Randomize by baseline UACR, eGFR, and diabetes status.

- Covariate Adjustment : Include ACEi/ARB/SGLT-2i use as covariates in mixed-effects models.

- Sensitivity Analysis : Exclude patients with intercurrent illnesses (e.g., COVID-19) to isolate drug effects .

Advanced: What biomarkers are most reliable for monitoring this compound’s target engagement and efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.